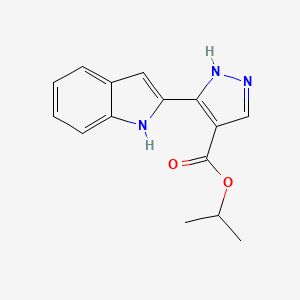
Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features an indole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of an indole derivative with a pyrazole carboxylate under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or ethanol, and the reaction temperature is usually maintained between 25-80°C.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Shares the indole moiety but lacks the pyrazole component.
Pyrazole-4-carboxylate: Contains the pyrazole moiety but lacks the indole component.
Propan-2-yl indole: Contains the indole moiety with a different substituent.
Uniqueness
Propan-2-yl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the combination of the indole and pyrazole moieties, which can confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to compounds containing only one of these moieties.
Properties
CAS No. |
827318-46-7 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
propan-2-yl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)20-15(19)11-8-16-18-14(11)13-7-10-5-3-4-6-12(10)17-13/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
XWXOROGWLDXUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















